2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
2-Chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a benzamide derivative characterized by a halogenated aromatic core (2-chloro-6-fluorobenzamide) linked to a 4-substituted phenyl group bearing a 6-methoxypyridazine moiety. The pyridazine ring, a diazine analog, introduces hydrogen-bonding capabilities and planar rigidity, which may enhance target binding specificity compared to simpler aromatic systems .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c1-25-16-10-9-15(22-23-16)11-5-7-12(8-6-11)21-18(24)17-13(19)3-2-4-14(17)20/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSTTXKWOXGKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the concentration of reactants, choice of solvent, and the type of palladium catalyst used. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can introduce additional functional groups.
Scientific Research Applications
2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active compound.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, while the methoxypyridazinyl group can modulate its activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Halogenation Patterns :
- Target Compound : Features 2-Cl and 6-F substituents on the benzamide core. Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to fluorine, while fluorine’s electronegativity modulates electronic effects .
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (): Replaces the pyridazine-linked phenyl group with a bromo-substituted benzamide and a trifluoropropyloxy chain. Bromine’s increased size and hydrophobicity could alter steric interactions and metabolic stability compared to the target compound’s pyridazine substituent .
Phenyl Group Modifications :
- 2-Chloro-6-Fluoro-N-(4-Hydroxyphenyl)Benzamide (): Replaces the methoxypyridazine-substituted phenyl with a 4-hydroxyphenyl group.
Heterocyclic Ring Systems
Pyridazine vs. Pyridine :
- Target Compound : The 6-methoxypyridazine ring provides two nitrogen atoms in a 1,2-diazine arrangement, enabling unique hydrogen-bonding interactions and electronic effects. Methoxy substitution at position 6 may direct the ring’s orientation in binding pockets .
- 5-Fluoro-N-(6-Methoxy-4-Methylpyridin-3-yl)Benzamide (): Utilizes a pyridine ring with methyl and methoxy substituents.
Triazolo-Oxazine Systems :
- 4-(3-Oxo-5,6-Dihydro-3H-[1,2,4]Triazolo[3,4-c][1,4]Oxazin-2(8H)-yl) Derivatives (): Incorporate fused triazolo-oxazine rings, introducing conformational flexibility and additional hydrogen-bond acceptors. Such systems may enhance binding to flexible active sites but could increase metabolic instability compared to the rigid pyridazine in the target compound .
Alkoxy Chain Modifications
- N-[4-(Alkoxy)Phenyl]Benzamides (): Compounds with butoxy, pentyloxy, and hexyloxy chains demonstrate increased lipophilicity with chain elongation, improving membrane permeability but risking off-target interactions.
Structural and Functional Implications
Physicochemical Properties
Biological Activity
2-Chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a chloro and fluoro substituent on a benzene ring, along with a methoxypyridazine moiety, which is hypothesized to play a critical role in its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds within the N-phenyl benzamide class. For instance, research indicates that derivatives exhibit significant activity against enteroviruses, particularly Coxsackie Virus A9 (CVA9). In vitro assays demonstrate that certain N-phenyl benzamides bind effectively to viral capsids, stabilizing them and preventing uncoating, thus inhibiting viral replication .
Table 1: Antiviral Activity of N-Phenyl Benzamide Derivatives Against CVA9
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| CL212 | 1 | 140 |
| CL213 | 1 | 140 |
These findings suggest that modifications in the benzamide structure can significantly enhance antiviral efficacy.
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. A study on arylquinazoline derivatives revealed that similar compounds could inhibit serine/threonine protein kinases, which are crucial in cancer cell proliferation and survival . The ability to sensitize cancer cells to treatment indicates potential applications in combination therapies.
Case Study: Inhibition of Protein Kinases
In vitro studies demonstrated that specific derivatives could inhibit key signaling pathways involved in tumor growth. For example, compounds targeting the PI3K/Akt/mTOR pathway showed promising results in reducing cell viability in various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following points summarize key findings from SAR studies:
- Substituents: The presence of halogen groups (Cl, F) on the aromatic rings significantly enhances binding affinity to target proteins.
- Pyridazine Moiety: The methoxypyridazine group contributes to improved solubility and bioavailability.
- Amide Functionality: The amide bond is crucial for maintaining the necessary conformation for biological activity.
Q & A
Q. What are the critical steps in synthesizing 2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including pyridazine ring formation and amide coupling. Key steps include nucleophilic aromatic substitution (e.g., introducing chloro/fluoro groups) and Buchwald-Hartwig amidation for aryl coupling. Optimizing conditions like temperature (0–10°C for acid-sensitive steps), solvent polarity (DMF for solubility), and catalysts (Pd-based for cross-coupling) improves yield. For example, refluxing in chloroform with phosphorus oxychloride followed by vacuum drying ensures efficient intermediate formation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy at pyridazine C6, chloro/fluoro on benzamide).
- HRMS : Validates molecular weight (e.g., m/z 401.82).
- Single-crystal X-ray diffraction : Resolves 3D structure, bond angles, and intermolecular interactions. SHELXL refinement (via SHELX suite) is recommended for high-resolution data .
Q. How do the chloro and fluoro substituents influence the compound’s reactivity and stability?
Chloro and fluoro groups enhance electrophilicity at the benzamide core, facilitating nucleophilic attacks (e.g., hydrolysis under basic conditions). Fluorine’s electronegativity improves metabolic stability by reducing CYP450-mediated oxidation. Stability studies in PBS (pH 7.4) at 37°C over 24 hours, monitored via HPLC, quantify degradation rates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
Discrepancies (e.g., poor electron density for methoxy groups) are addressed by:
- Data reprocessing : Adjusting resolution limits (e.g., 0.8 Å) and outlier filtering.
- Twinned refinement : Using SHELXL’s TWIN/BASF commands for twinned crystals.
- Validation tools : CheckCIF/PLATON to identify geometric outliers. Case studies show R-factor improvements from 0.10 to 0.039 after iterative refinement .
Q. What strategies mitigate conflicting biological activity data across studies?
Contradictions (e.g., varying IC50 values) arise from assay conditions (e.g., ATP concentration in kinase assays). Solutions include:
- Standardized protocols : Fixed substrate concentrations (e.g., 10 µM ATP).
- Orthogonal assays : Surface plasmon resonance (SPR) vs. fluorescence polarization to confirm binding kinetics.
- Structural validation : Co-crystallization with targets (e.g., kinases) to correlate activity with binding modes .
Q. How can computational modeling predict off-target interactions?
- Molecular docking : AutoDock Vina screens against >500 human kinases, prioritizing targets with Glide scores < −8 kcal/mol.
- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns).
- DFT calculations : Gaussian09 evaluates frontier orbitals to predict metabolic sites (e.g., methoxy demethylation) .
Q. What methodologies optimize enantiomeric purity during chiral synthesis?
Racemization at the benzamide nitrogen is minimized by:
- Chiral auxiliaries : (R)-BINOL derivatives during Ullmann coupling.
- Asymmetric catalysis : Ni(II)/BOX complexes for >90% ee.
- Chiral HPLC : Daicel CHIRALPAK IC-3 columns to confirm purity .
Q. How are structure-activity relationships (SAR) explored for pyridazine analogs?
- Substituent scanning : Replace methoxy with ethoxy, hydroxy, or trifluoromethoxy to assess steric/electronic effects.
- Bioisosteres : Swap pyridazine with triazolo[4,3-b]pyridazine for improved solubility.
- In vivo PK/PD : Compare AUC(0–24h) in rodent models to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
